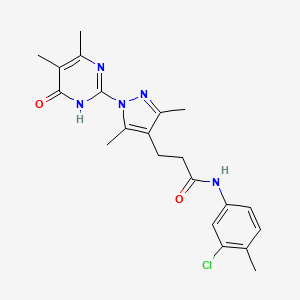

![molecular formula C18H15ClN2OS2 B2898196 N-[4-(4-氯苯基)-1,3-噻唑-2-基]-2-[(4-甲基苯基)硫烷基]乙酰胺 CAS No. 338957-52-1](/img/structure/B2898196.png)

N-[4-(4-氯苯基)-1,3-噻唑-2-基]-2-[(4-甲基苯基)硫烷基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

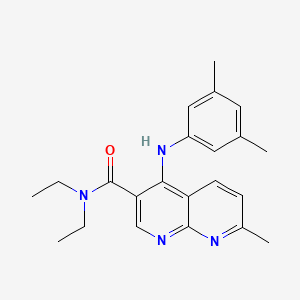

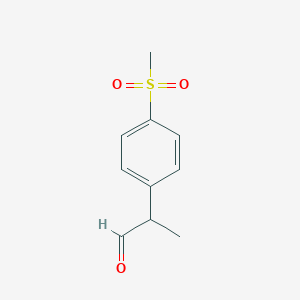

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a derivative of 1,3,4-thiadiazole sulfonamides . It is synthesized from 4-chlorobenzoic acid and has been studied for its antiviral activity .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole moiety, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity .科学研究应用

合成与表征

包括与目标化合物相似的 N-取代乙酰胺衍生物已通过各种化学反应合成,重点是获得具有潜在抗菌、抗真菌和抗肿瘤活性的化合物。例如,合成 N-取代 5-[(4-氯苯氧基)甲基]-1,3,4-恶二唑-2-基-2-硫烷基乙酰胺证明了它们作为针对革兰氏阴性菌和革兰氏阳性菌的抗菌剂的潜力。这些化合物以 4-氯苯氧基乙酸为起始原料,经过酯化、肼化和最终取代反应生成所需的产物。包括 IR、1H-NMR 和 EI-MS 在内的光谱分析数据证实了核心部分上的取代,突出了该方法在创建具有所需生物活性的结构特异性化合物方面的功效 (Siddiqui 等人,2014)。

潜在应用

抗菌和抗真菌特性: 合成的化合物表现出显着的抗菌和抗真菌特性。例如,某些衍生物已显示出对金黄色葡萄球菌和大肠杆菌等病原体的有效抗菌活性,以及对黑曲霉和白色念珠菌的抗真菌活性。这些发现表明,具有与目标化合物相似的结构的化合物可以进一步探索以开发新的抗菌剂 (Baviskar 等人,2013)。

抗肿瘤活性: N-取代衍生物也因其抗肿瘤活性而受到评估,一些化合物对癌细胞系表现出相当大的活性。这强调了这一化学类别中的化合物被开发成新型抗癌剂的潜力,为未来对其作用机制和癌症治疗功效的研究奠定了基础 (Yurttaş 等人,2015)。

结构和计算研究: 除了其生物学应用外,这些化合物还经过结构和计算研究以更好地了解其分子特性。例如,振动光谱特征和量子计算方法已被用于表征抗病毒活性分子,深入了解其稳定性和分子水平的相互作用。此类研究对于设计更有效和更特异的治疗剂至关重要 (Jenepha Mary 等人,2022)。

未来方向

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, suggesting they interact with a variety of cellular targets .

Mode of Action

Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific interactions of this compound with its targets, leading to these effects, remain to be elucidated.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, suggesting that their effects at the molecular and cellular level are diverse .

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS2/c1-12-2-8-15(9-3-12)23-11-17(22)21-18-20-16(10-24-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSKCTGGNCKCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-5-methylthiophene-2-sulfonamide](/img/structure/B2898113.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2898127.png)

![3-{[1-(7-Methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2898128.png)

![Tert-butyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2898131.png)

![1-Phenyl-4-({4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetyl)piperazine](/img/structure/B2898136.png)